Cas no 2255-44-9 (glaucamine)

glaucamine structure
glaucamine structure
Product Name:glaucamine
CAS No:2255-44-9
MF:C21H23NO6
MW:385.41042637825
CID:281079
PubChem ID:12310225
Update Time:2025-04-19

glaucamine Chemical and Physical Properties

Names and Identifiers

    • glaucamine
    • (6α)-2,3-Dimethoxy-16-methyl-10,11-[methylenebis(oxy)]rheadan-8α-ol
    • 1,3-Dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepin-14-ol,5b,6,7,8,12b,14-hexahydro-10,11-dimethoxy-6-methyl-, (5bR,12bS,14R)-
    • 1,3-Dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepin-14-ol,5b,6,7,8,12b,14-hexahydro-10,11-dimethoxy-6-methyl-, [5bR-(5ba,12bb,14b)]-
    • Glaucamine(7CI)
    • Rheadan-8-ol, 2,3-dimethoxy-16-methyl-10,11-[methylenebis(oxy)]-, (6a,8a)-
    • (5bR,12bS,14R)-5b,6,7,8,12b,14-Hexahydro-10,11-dimethoxy-6-methyl-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepin-14-ol
    • DTXSID001104489
    • 2255-44-9
    • XYWRZQQANNOTTD-UHFFFAOYSA-N
    • 16,17-dimethoxy-22-methyl-6,8,12-trioxa-22-azapentacyclo[11.9.0.0^{2,10}.0^{5,9}.0^{14,19}]docosa-2,4,9,14(19),15,17-hexaen-11-ol
    • 10,11-Dimethoxy-6-methyl-5b,6,7,8,12b,14-hexahydro[1,3]dioxolo[4',5':7,8]isochromeno[3,4-a][3]benzazepin-14-ol #
    • 2,3-Dimethoxy-16-methyl-10,11-[methylenebis(oxy)]rheadan-8-ol, 9CI
    • Rheadan-8-ol, 2,3-dimethoxy-16-methyl-10,11-[methylenebis(oxy)]-, (6.alpha.,8.alpha.)-
    • Alkaloid R-L
    • 1,3-Dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine, rheadan-8-ol deriv.
    • Inchi: 1S/C21H23NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)19-18(22)12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19,21,23H,6-7,10H2,1-3H3/t18-,19+,21-/m1/s1
    • InChI Key: XYWRZQQANNOTTD-SVFBPWRDSA-N
    • SMILES: O1[C@H](C2C3=C(C=CC=2[C@@H]2[C@@H]1C1C=C(C(=CC=1CCN2C)OC)OC)OCO3)O

Computed Properties

  • Exact Mass: 385.153
  • Monoisotopic Mass: 385.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 563
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6A^2
  • XLogP3: 2
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd